

physical and chemical properties of 1,5-Dichloronaphthalene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,5-Dichloronaphthalene

Cat. No.: B052917

[Get Quote](#)

Technical Guide: 1,5-Dichloronaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **1,5-Dichloronaphthalene**. It includes detailed experimental protocols for the determination of these properties and explores a potential biological signaling pathway of relevance.

Core Physical and Chemical Properties

1,5-Dichloronaphthalene is a chlorinated aromatic hydrocarbon. It presents as a colorless to pale yellow solid at room temperature and has a distinct aromatic odor.^[1] It is primarily utilized as a chemical intermediate in various synthetic processes.^[1]

Quantitative Data Summary

The physical and chemical properties of **1,5-Dichloronaphthalene** are summarized in the table below for easy reference and comparison.

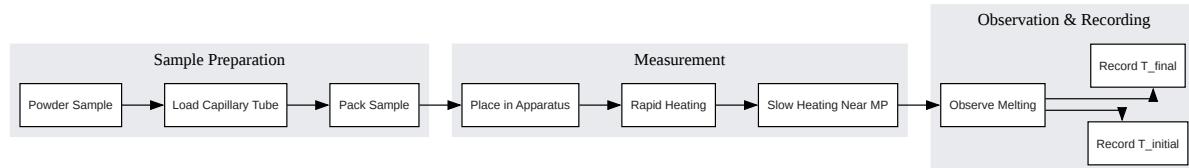
Property	Value	Reference(s)
Molecular Formula	$C_{10}H_6Cl_2$	[2] [3] [4] [5]
Molecular Weight	197.06 g/mol	[6] [7]
CAS Number	1825-30-5	[2] [3]
Melting Point	107 °C	[8]
Boiling Point	296.8 - 302.76 °C at 760 mmHg	[3] [8]
Density	1.3 - 1.49 g/cm ³	[3]
Water Solubility	1.92×10^{-6} M	[2]
Vapor Pressure	0.00248 mmHg at 25°C	[2] [8]
Flash Point	140.5 °C	[3] [8]
Refractive Index	~1.652	[2] [3]
LogP	4.52 - 4.7	[2] [3] [6]

Experimental Protocols

The following are detailed methodologies for the determination of key physical and chemical properties of **1,5-Dichloronaphthalene**, based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines.

Determination of Melting Point (OECD Guideline 102)

This protocol describes the capillary method for determining the melting point of a solid substance.[\[2\]](#)


Principle: A small, uniform sample of the substance is heated at a controlled rate in a capillary tube. The temperatures at which the substance begins and is completely liquefied are recorded.[\[3\]](#)

Apparatus:

- Melting point apparatus with a heating block and temperature control.
- Capillary tubes (sealed at one end).
- Calibrated thermometer or temperature sensor.
- Spatula and watch glass.

Procedure:

- Sample Preparation: A small amount of **1,5-Dichloronaphthalene** is finely powdered on a watch glass. The open end of a capillary tube is tapped into the powder to introduce a small amount of the sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, to a height of 2-4 mm.
- Measurement: The filled capillary tube is placed in the heating block of the melting point apparatus. The temperature is raised at a rate of approximately 10-20°C per minute to approach the expected melting point.
- Observation: As the temperature nears the expected melting point, the heating rate is reduced to 1-2°C per minute. The sample is observed through the magnifying lens.
- Data Recording: The temperature at which the first signs of melting are observed (T_{initial}) and the temperature at which the last solid particle disappears (T_{final}) are recorded. The melting range is reported as $T_{\text{initial}} - T_{\text{final}}$. For a pure substance, this range should be narrow.

[Click to download full resolution via product page](#)

Workflow for Melting Point Determination

Determination of Boiling Point (OECD Guideline 103)

This protocol outlines the dynamic method for determining the boiling point.

Principle: The boiling point is the temperature at which the vapor pressure of a substance equals the atmospheric pressure.[3]

Apparatus:

- Boiling point apparatus (e.g., Thiele tube or dynamic vapor pressure apparatus).
- Calibrated thermometer or temperature sensor.
- Heating source (e.g., oil bath or heating mantle).
- Pressure measurement device.

Procedure:

- The **1,5-Dichloronaphthalene** sample is placed in the apparatus.
- The pressure in the apparatus is set to a specific value.
- The sample is heated, and the temperature is recorded continuously along with the pressure.
- The boiling point at the set pressure is the temperature at which a constant temperature is maintained while the substance is boiling.
- Measurements are taken at various pressures, and the boiling point at standard atmospheric pressure (101.325 kPa) is determined by interpolation.

Determination of Density (OECD Guideline 109)

This protocol describes the use of a pycnometer for determining the density of a solid.

Principle: Density is the mass per unit volume of a substance.

Apparatus:

- Pycnometer of a known volume.
- Analytical balance.
- Thermostatic bath.
- An auxiliary liquid of known density in which the solid is insoluble.

Procedure:

- The mass of the clean, dry pycnometer is determined (m1).
- The pycnometer is filled with the auxiliary liquid, and its mass is determined at a constant temperature (m2).
- The pycnometer is emptied and dried. A known mass of **1,5-Dichloronaphthalene** is added (m3).
- The pycnometer containing the sample is filled with the auxiliary liquid, and the mass is determined at the same constant temperature (m4).
- The density of **1,5-Dichloronaphthalene** is calculated using the formula: $\rho_{\text{sample}} = (m3 - m1) * \rho_{\text{aux_liquid}} / ((m2 - m1) - (m4 - m3))$

Determination of Water Solubility (OECD Guideline 105)

This protocol describes the flask method for determining water solubility.

Principle: A saturated solution of the substance in water is prepared, and the concentration of the substance in the aqueous phase is determined analytically.[\[7\]](#)

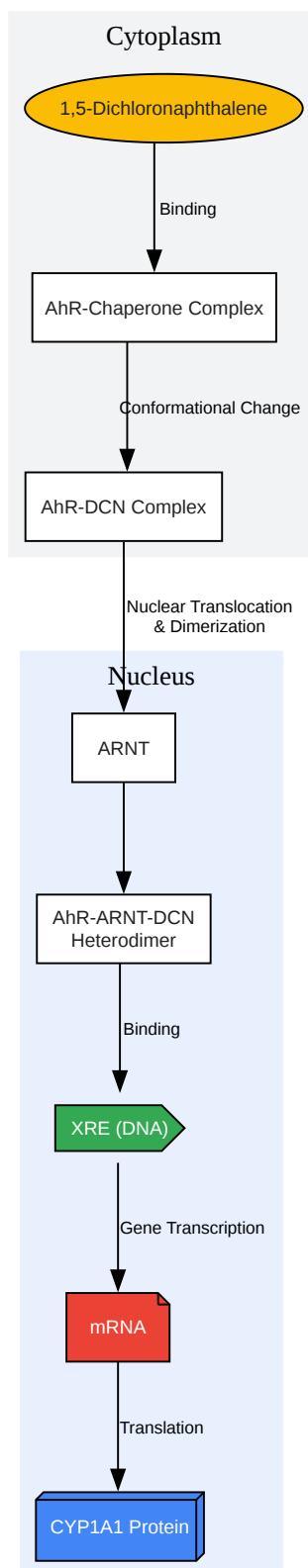
Apparatus:

- Flasks with stoppers.
- Thermostatic shaking apparatus or magnetic stirrer.

- Centrifuge.
- Analytical instrument for concentration measurement (e.g., HPLC, GC-MS).

Procedure:

- An excess amount of **1,5-Dichloronaphthalene** is added to a known volume of water in a flask.
- The flask is agitated in a thermostatic bath at a constant temperature until equilibrium is reached. A preliminary test can determine the time required to reach saturation.
- The saturated solution is centrifuged to separate the undissolved solid.
- A sample of the clear aqueous phase is carefully removed.
- The concentration of **1,5-Dichloronaphthalene** in the sample is determined using a suitable analytical method. This concentration represents the water solubility at the given temperature.


Potential Biological Signaling Pathway: Aryl Hydrocarbon Receptor (AhR) Activation

Chlorinated naphthalenes, as a class of compounds, are known to interact with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[\[9\]](#)[\[10\]](#) This interaction is a key mechanism of toxicity for dioxin-like compounds.[\[9\]](#)[\[10\]](#)[\[11\]](#) Activation of the AhR signaling pathway can lead to the induction of cytochrome P450 enzymes, such as CYP1A1, which are involved in the metabolism of xenobiotics.[\[12\]](#)[\[13\]](#)

The canonical AhR signaling pathway is as follows:

- Ligand Binding: A ligand, such as a dichloronaphthalene, enters the cell and binds to the AhR, which is located in the cytoplasm in a complex with chaperone proteins.
- Nuclear Translocation: Upon ligand binding, the chaperone proteins dissociate, and the AhR-ligand complex translocates into the nucleus.

- Dimerization: In the nucleus, the AhR-ligand complex forms a heterodimer with the AhR Nuclear Translocator (ARNT).
- DNA Binding: This heterodimer binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) located in the promoter regions of target genes.
- Gene Transcription: The binding of the AhR-ARNT complex to XREs initiates the transcription of target genes, leading to the synthesis of proteins like CYP1A1.

[Click to download full resolution via product page](#)

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Experimental Protocol: AhR Activation Luciferase Reporter Assay

This protocol describes a cell-based assay to determine if a compound activates the AhR signaling pathway.

Principle: A cell line (e.g., HepG2) is engineered to contain a luciferase reporter gene under the control of a promoter with XREs. Activation of the AhR pathway by a test compound will lead to the expression of luciferase, which can be quantified by measuring luminescence.[\[1\]](#)[\[14\]](#)

Materials:

- HepG2 cells stably transfected with an XRE-luciferase reporter construct.
- Cell culture medium and supplements.
- 96-well white, clear-bottom cell culture plates.
- **1,5-Dichloronaphthalene** (test compound).
- TCDD (positive control).
- DMSO (vehicle control).
- Luciferase assay reagent.
- Luminometer.

Procedure:

- **Cell Seeding:** Seed the XRE-luciferase reporter cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
- **Compound Treatment:** Prepare serial dilutions of **1,5-Dichloronaphthalene**, TCDD, and a vehicle control in cell culture medium. Replace the existing medium in the wells with the prepared treatment solutions.
- **Incubation:** Incubate the plate for a specified period (e.g., 24 hours) at 37°C and 5% CO₂.

- Lysis and Luciferase Reaction: Remove the treatment medium and add a luciferase assay reagent that lyses the cells and provides the substrate for the luciferase enzyme.
- Luminescence Measurement: Measure the luminescence in each well using a luminometer.
- Data Analysis: The fold induction of luciferase activity is calculated relative to the vehicle control. A dose-response curve can be generated to determine the potency of **1,5-Dichloronaphthalene** in activating the AhR pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. laboratuar.com [laboratuar.com]
- 3. laboratuar.com [laboratuar.com]
- 4. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 5. Physical chemical testing studies | Essem Compliance [essem-compliance.com]
- 6. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 103 ... - OECD - Google Books [books.google.com]
- 7. laboratuar.com [laboratuar.com]
- 8. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 9. Dioxins and dioxin-like compounds - Wikipedia [en.wikipedia.org]
- 10. wepub.org [wepub.org]
- 11. bibliotekanauki.pl [bibliotekanauki.pl]
- 12. The Aryl Hydrocarbon Receptor Complex and the Control of Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Aryl Hydrocarbon Receptor: A Key Bridging Molecule of External and Internal Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bpsbioscience.com [bpsbioscience.com]
- To cite this document: BenchChem. [physical and chemical properties of 1,5-Dichloronaphthalene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b052917#physical-and-chemical-properties-of-1-5-dichloronaphthalene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com